molecular formula C8H15N3O B15059280 2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol

2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol

Cat. No.: B15059280
M. Wt: 169.22 g/mol
InChI Key: VIJACUOTNFLMQA-UHFFFAOYSA-N
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Description

2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol is an organic compound that belongs to the class of ethanolamines This compound features a pyrazole ring substituted with an ethylamino group and a hydroxyl group on the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with ethylamine to introduce the ethylamino group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, advanced purification techniques, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring or the ethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced pyrazole derivatives or amines.

    Substitution: Formation of various substituted ethanolamines.

Scientific Research Applications

2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethylamino group and pyrazole ring are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Amino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol: Lacks the ethyl group on the amino moiety.

    2-(Ethylamino)-2-(1H-pyrazol-4-yl)ethanol: Lacks the methyl group on the pyrazole ring.

    2-(Methylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol: Contains a methyl group instead of an ethyl group on the amino moiety.

Uniqueness

2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol is unique due to the presence of both the ethylamino group and the methyl-substituted pyrazole ring. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

2-(ethylamino)-2-(1-methylpyrazol-4-yl)ethanol

InChI

InChI=1S/C8H15N3O/c1-3-9-8(6-12)7-4-10-11(2)5-7/h4-5,8-9,12H,3,6H2,1-2H3

InChI Key

VIJACUOTNFLMQA-UHFFFAOYSA-N

Canonical SMILES

CCNC(CO)C1=CN(N=C1)C

Origin of Product

United States

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